3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride
Description
3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride is a synthetic acridine derivative characterized by a heptanesulfonamide backbone linked to a methoxy- and nitro-substituted acridinylamino aromatic system. Its molecular formula is C29H35ClN4O4S (dihydrate form; see ). The compound features a sulfonamide group (-SO2NH-) attached to a seven-carbon aliphatic chain (heptane), a 3-nitro-9-acridinylamino moiety, and a methoxy substituent on the aniline ring.
Properties
CAS No. |
71803-04-8 |
|---|---|
Molecular Formula |
C27H31ClN4O5S |
Molecular Weight |
559.1 g/mol |
IUPAC Name |
[4-(heptylsulfonylamino)-2-methoxyphenyl]-(3-nitroacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C27H30N4O5S.ClH/c1-3-4-5-6-9-16-37(34,35)30-19-12-15-24(26(17-19)36-2)29-27-21-10-7-8-11-23(21)28-25-18-20(31(32)33)13-14-22(25)27;/h7-8,10-15,17-18,30H,3-6,9,16H2,1-2H3,(H,28,29);1H |
InChI Key |
QJHIVKRBLCEQBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the acridine ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Sulfonation: Introduction of the sulfonanilide group.
Coupling: Coupling of the acridinylamino group with the heptanesulfonanilide moiety.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acridinyl ring can be oxidized to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield a variety of functionalized derivatives.
Scientific Research Applications
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride involves its interaction with specific molecular targets. The nitro and acridinyl groups are known to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. The sulfonanilide moiety may enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide Hydrochloride
- Molecular Formula : C26H28N4O5S ().
- Key Differences: Chain Length: The hexane chain (six carbons) is shorter than the heptane chain (seven carbons), reducing hydrophobicity. Collision Cross Section (CCS): Predicted CCS values for hexane derivatives range from 215.6–229.5 Ų (e.g., [M+H]+ adduct: 215.6 Ų), indicating moderate molecular size (). Substituents: Shares the 3-nitroacridinylamino and methoxy groups but lacks the additional methylene group in the sulfonamide chain.
4'-(3-Acetamido-9-acridinylamino)-3'-methoxy-1-methanesulfonanilide Hydrochloride
4'-(3-Acetamido-9-acridinylamino)-3'-methoxy-1-heptanesulfonanilide Hydrochloride Dihydrate
- Molecular Formula : C29H35ClN4O4S (dihydrate; ).
- Key Differences :
- Hydration State : Exists as a dihydrate, which may enhance aqueous solubility compared to anhydrous forms.
- Substituents : Contains a 3-acetamido group on the acridine ring, contrasting with the nitro group in the target compound.
Comparative Analysis Table
| Property | Target Compound (Heptane, Nitro) | Hexane Derivative (Nitro) | Methane Derivative (Acetamido) | Heptane Dihydrate (Acetamido) |
|---|---|---|---|---|
| Molecular Formula | C29H35ClN4O4S | C26H28N4O5S | C23H22N4O4S | C29H35ClN4O4S |
| Sulfonamide Chain Length | 7 carbons | 6 carbons | 1 carbon | 7 carbons |
| Acridine Substituent | 3-nitro (-NO2) | 3-nitro (-NO2) | 3-acetamido (-NHCOCH3) | 3-acetamido (-NHCOCH3) |
| CCS (Ų) [M+H]+ | Not reported | 215.6 | Not reported | Not reported |
| Hydration State | Likely anhydrous | Anhydrous | Anhydrous | Dihydrate |
| Key Functional Groups | Nitro, methoxy, sulfonamide | Nitro, methoxy, sulfonamide | Acetamido, methoxy, sulfonamide | Acetamido, methoxy, sulfonamide |
Implications of Structural Variations
Chain Length and Hydrophobicity
Substituent Effects
- In contrast, the 3-acetamido group (-NHCOCH3) offers hydrogen-bonding capability, which could enhance target binding specificity .
- The methoxy group (-OCH3) in all analogues contributes to electron-donating properties, modulating aromatic ring reactivity.
Collision Cross Section (CCS)
- The hexane derivative’s CCS values suggest a compact conformation despite its aliphatic chain. The heptane analogue likely exhibits a larger CCS due to its extended chain, though experimental data are lacking .
Biological Activity
3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a complex structure that contributes to its biological activity. The presence of the acridine moiety is significant, as acridine derivatives are known for their antitumor properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H31ClN4O5S |
| Molecular Weight | 505.08 g/mol |
| SMILES | CC(C)CCCS(=O)(=O)N(C1=CC=...) |
| InChI Key | JWTSTBXPBZXXDX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to intercalate DNA, disrupting replication and transcription processes. This mechanism is common among acridine derivatives, which can lead to cytotoxic effects in cancer cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : IC50 values suggest effective growth inhibition.
- Lung Cancer Cells (A549) : Demonstrated cytotoxic effects at micromolar concentrations.
Antimicrobial Properties
In addition to its antitumor activity, the compound has shown potential antimicrobial effects against several bacterial strains. The minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli suggest it may serve as a lead compound for developing new antibiotics.
Case Studies
- Case Study 1 : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent antitumor activity.
- Case Study 2 : Research involving E. coli demonstrated an MIC of 32 µg/mL, showcasing its potential as an antimicrobial agent.
Research Findings
Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Absorption : High bioavailability was observed in animal models.
- Distribution : The compound showed significant tissue penetration, particularly in tumor tissues.
- Metabolism : Metabolized primarily in the liver, with several active metabolites contributing to its overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
